Cas no 948825-24-9 (tert-Butyl 4-methoxynaphthalen-2-ylcarbamate)

Tert-Butyl 4-methoxynaphthalen-2-ylcarbamate is a specialized carbamate derivative featuring a naphthalene core substituted with a methoxy group at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 2-position. This compound is valuable in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research. The Boc group provides stability and selective deprotection under mild acidic conditions, facilitating further functionalization. The methoxy substituent enhances solubility and influences electronic properties, making it useful in the development of bioactive molecules. Its well-defined structure and reactivity make it a reliable building block for constructing complex heterocyclic frameworks.
tert-Butyl 4-methoxynaphthalen-2-ylcarbamate structure
948825-24-9 structure
Product Name:tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
CAS No:948825-24-9
MF:C16H19NO3
MW:273.326964616776
CID:1079242
PubChem ID:46172863
Update Time:2025-06-08

tert-Butyl 4-methoxynaphthalen-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-methoxynaphthalen-2-ylcarbamate
    • tert-Butyl (4-methoxynaphthalen-2-yl)carbamate
    • tert-butyl N-(4-methoxynaphthalen-2-yl)carbamate
    • tert-Butyl(4-methoxynaphthalen-2-yl)carbamate
    • 948825-24-9
    • DB-353052
    • MDL: MFCD09787488
    • Inchi: 1S/C16H19NO3/c1-16(2,3)20-15(18)17-12-9-11-7-5-6-8-13(11)14(10-12)19-4/h5-10H,1-4H3,(H,17,18)
    • InChI Key: JBJDBEWUIXDSGN-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=C(C2C=CC=CC=2C=1)OC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 273.13649347g/mol
  • Monoisotopic Mass: 273.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 47.6Ų

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